3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride 3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 68984-23-6
VCID: VC4556532
InChI: InChI=1S/C5H7N3O2.ClH/c9-5(10)1-2-8-3-6-7-4-8;/h3-4H,1-2H2,(H,9,10);1H
SMILES: C1=NN=CN1CCC(=O)O.Cl
Molecular Formula: C5H8ClN3O2
Molecular Weight: 177.59

3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride

CAS No.: 68984-23-6

Cat. No.: VC4556532

Molecular Formula: C5H8ClN3O2

Molecular Weight: 177.59

* For research use only. Not for human or veterinary use.

3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride - 68984-23-6

Specification

CAS No. 68984-23-6
Molecular Formula C5H8ClN3O2
Molecular Weight 177.59
IUPAC Name 3-(1,2,4-triazol-4-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C5H7N3O2.ClH/c9-5(10)1-2-8-3-6-7-4-8;/h3-4H,1-2H2,(H,9,10);1H
Standard InChI Key YLPOBCGGHZECJH-UHFFFAOYSA-N
SMILES C1=NN=CN1CCC(=O)O.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a 1,2,4-triazole ring substituted at the 4-position with a propanoic acid group (CH2CH2COOH). The hydrochloride salt form introduces a chloride ion, stabilizing the protonated amine group of the triazole ring. Key structural features include:

  • Triazole core: A five-membered aromatic ring containing three nitrogen atoms, contributing to electron-deficient properties and hydrogen-bonding capabilities .

  • Propanoic acid side chain: A three-carbon carboxylic acid that enhances hydrophilicity and enables conjugation reactions .

  • Hydrochloride counterion: Improves aqueous solubility and crystallinity, critical for pharmaceutical formulations .

The IUPAC name is 3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride, with the SMILES string Cl.C1=NC=NN1CCC(=O)O .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC5H8ClN3O2
Molecular weight193.6 g/mol
Hydrogen bond donors2 (COOH, NH)
Hydrogen bond acceptors5 (O, N)
Rotatable bonds4

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct synthesis routes for 3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride are documented, analogous methods for triazole-propanoic acid derivatives involve:

  • Ring formation: Cyclocondensation of hydrazine derivatives with carboxylic acid precursors under acidic conditions .

  • Side-chain modification: Alkylation of triazole intermediates with bromopropanoic acid, followed by hydrochloride salt formation via HCl treatment .

A representative pathway is:

  • Step 1: Reaction of 1,2,4-triazole with 3-bromopropanoic acid in the presence of a base (e.g., K2CO3) to yield 3-(4H-1,2,4-triazol-4-yl)propanoic acid .

  • Step 2: Salt formation by dissolving the free acid in HCl-saturated ethanol, followed by crystallization .

Industrial Manufacturing

Industrial processes prioritize cost efficiency and scalability:

  • Continuous flow reactors: Enable precise control over reaction parameters (pH, temperature) to maximize yield (>85%) .

  • Automated purification systems: Chromatography and recrystallization ensure >99% purity for pharmaceutical applications .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows:

  • Decomposition temperature: ~220°C, with exothermic peaks indicating triazole ring degradation .

  • Melting point: Estimated at 185–190°C (hydrochloride form) .

Solubility Profile

SolventSolubility (mg/mL)Notes
Water50–60Enhanced by HCl
Ethanol30–40Moderate solubility
Dichloromethane<5Poorly soluble

Data extrapolated from hydrochloride salts of analogous triazole derivatives .

Reactivity and Functionalization

Key Reaction Pathways

The compound participates in reactions typical of both triazoles and carboxylic acids:

  • Amide formation: Reacts with amines (e.g., benzylamine) via carbodiimide coupling to yield triazole-containing amides .

  • Esterification: Methanol/H2SO4 converts the carboxylic acid to methyl esters, useful in prodrug design .

  • Oxidation: The triazole ring resists oxidation, but the propanoic side chain can undergo decarboxylation at >200°C .

Stability Considerations

  • pH sensitivity: Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >8) .

  • Light sensitivity: UV-Vis studies show photo-degradation under prolonged UV exposure, necessitating amber storage containers .

Applications in Pharmaceutical Research

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial properties. Preliminary assays on similar compounds show:

  • Minimum inhibitory concentration (MIC): 8–16 µg/mL against Staphylococcus aureus .

  • Mechanism: Inhibition of fungal lanosterol 14α-demethylase (CYP51) .

Kinase Inhibition

Molecular docking studies suggest affinity for protein kinases (e.g., EGFR, IC50 ≈ 2.3 µM), highlighting potential in oncology .

Challenges and Future Directions

  • Synthetic optimization: Current yields (~70%) require improvement via catalyst screening (e.g., Pd/C for hydrogenation) .

  • Toxicity profiling: In vivo studies are needed to assess hepatotoxicity and nephrotoxicity risks.

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